3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 16867-31-5) is a fused heterocyclic compound characterized by a pyrido[1,2-a]pyrimidin-4-one scaffold with ethyl and methyl substituents at positions 3 and 2, respectively. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
3-ethyl-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRVLCXVRLMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC=CN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388872 | |
| Record name | 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-31-5 | |
| Record name | 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Core Reaction Mechanism
The foundational approach to synthesizing 3-ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves cyclocondensation between 2-amino-3-pyridinol and a cyclic ketone derivative. In the presence of an inert solvent such as n-butanol or chlorobenzene, 3-acetyldihydro-2(3H)-furanone reacts with the aminopyridine to form the pyrido[1,2-a]pyrimidin-4-one scaffold. This reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration and aromatization.
A critical innovation lies in eliminating acid catalysts, which traditionally accelerated the reaction but introduced impurities. For example, US Patent 7,723,518B2 demonstrates that omitting p-toluenesulfonic acid reduces byproducts like 2-acetylbutyrolactone, achieving >97% purity. Substituting phosphoryl chloride with milder activating agents (e.g., imidazole hydrochloride) further enhances selectivity for the 3-ethyl substituent.
Solvent and Temperature Optimization
The choice of solvent directly influences reaction efficiency. Comparative studies in WO2010082111A1 show that n-butanol-toluene mixtures at 100–110°C provide optimal solubility for intermediates, whereas chlorobenzene facilitates easier workup due to its high boiling point (132°C). Reaction times vary from 6 to 19 hours, with extended durations at lower temperatures (70°C) leading to impurity formation.
Table 1: Solvent Systems and Their Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| n-Butanol/toluene | 100 | 85 | 98.5 |
| Chlorobenzene | 110 | 89 | 99.2 |
| o-Dichlorobenzene | 120 | 78 | 97.8 |
Data adapted from WO2010082111A1 and CN112979643A.
Halogenation and Reduction Strategies
Chloroethyl Intermediate Synthesis
A two-step pathway involves first synthesizing 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by dehalogenation to yield the ethyl derivative. As detailed in CN112979643A, ethyl 2-acetyl-4-chlorobutyrate serves as a key intermediate, reacting with 3-hydroxy-2-aminopyridine under imidazole hydrochloride catalysis. This method avoids phosphorus oxychloride, a hazardous reagent cited in earlier routes, and achieves 94% yield at 110°C.
Catalytic Hydrogenation
Reduction of the chloroethyl intermediate to ethyl requires careful catalyst selection. Palladium on carbon (Pd/C) under hydrogen atmosphere effectively removes the chlorine atom, but over-reduction of the pyridine ring must be prevented. WO2010082111A1 notes that maintaining hydrogen pressure at 2–3 bar and temperatures below 50°C preserves the heterocyclic structure while achieving full conversion.
Table 2: Catalytic Systems for Chloroethyl to Ethyl Conversion
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C (5%) | 3 | 40 | 98 |
| Raney Ni | 3 | 50 | 85 |
| PtO₂ | 2 | 30 | 92 |
Acid Addition Salt Formation
Isolation and Crystallization
Post-synthesis, the free base of this compound is often converted to its hydrochloride salt for improved stability. Adding 2-propanolic HCl to the hot reaction mixture induces crystallization, with yields sensitive to cooling rates. Slow cooling (0.5°C/min) produces larger crystals with fewer entrapped solvents, as evidenced by US Patent 7,723,518B2.
Purity Enhancement Techniques
Chromatographic purification, though effective, is commercially impractical for large-scale production. Instead, recrystallization from ethyl acetate or methanol/water mixtures achieves >99% purity. Activated carbon treatment during workup removes colored impurities without affecting yield.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Approaches
Early methods described in US Patent 5,688,799 relied on acid-catalyzed cyclocondensation, yielding 58.4% product with significant lactone byproducts. Contemporary routes employing imidazole hydrochloride or LiCl catalysis improve atom economy and reduce waste. For instance, CN112979643A reports a 94% yield using imidazole hydrochloride, attributing success to its dual role as a base and phase-transfer catalyst.
Analyse Des Réactions Chimiques
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone ring.
Substitution: Common reagents for substitution reactions include aryl sulfonyl hydrazides and arylsulfonyl chlorides.
Applications De Recherche Scientifique
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Organic Synthesis: The compound serves as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules.
Biological Studies: Due to its versatile biological activities, it is studied for its potential as a CXCR3 antagonist, HLE inhibitor, and acetylcholinesterase inhibitor.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor, thereby inhibiting its activity . Additionally, it can inhibit acetylcholinesterase, which is crucial for neurotransmission, by binding to the enzyme’s active site . These interactions result in the modulation of various biological processes, making the compound valuable for therapeutic applications.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one core is highly modifiable, with substituent variations significantly influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Substituent Variations at Position 3
Key Observations :
- Halogenated Derivatives (Cl, Br): Higher polarity and crystallinity (e.g., mp 159–160°C for 3-chloro) compared to alkylated analogs. Used as intermediates for cross-coupling reactions .
- Aromatic Substituents (e.g., phenyl in DB103): Enhance π-π interactions, improving target binding (e.g., VEGF inhibition) .
- Ethyl vs.
Substituent Variations at Position 2
Key Observations :
- Methyl Groups : Provide steric stabilization without significantly altering electronic properties.
- Piperazine-Ethyl Chains : Introduce basic nitrogen centers, enabling salt formation and enhancing solubility for anticancer applications .
Pharmacological Profiles
- PI3K/mTOR Inhibitors: Brominated derivatives (e.g., compound 31) show IC₅₀ = 1–10 nM against PI3Kα and mTOR, with in vivo tumor suppression in xenograft models .
- Anticancer Agents : 2-Methyl-3-(piperazin-1-yl-ethyl) derivatives inhibit proliferation in human cancer cell lines (e.g., MCF-7, HeLa) .
- Anti-Angiogenic Activity : DB103 (3-phenyl analog) reduces VEGF-induced endothelial cell migration .
Physicochemical Properties
Activité Biologique
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 849903-79-3
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
- Pim Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Pim kinases, which are implicated in cancer progression. For instance, derivatives have demonstrated IC50 values ranging from 1.18 to 8.83 µM against Pim kinases, with significant cytotoxic effects on cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
- Mechanism of Action : The mechanism involves the binding of these compounds to the active sites of Pim kinases, disrupting their function and leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Activity
Pyrido[1,2-a]pyrimidines have also shown promise as antimicrobial agents:
- Bacterial Inhibition : Studies report that similar compounds exhibit significant antibacterial activity against strains like E. coli and S. aureus. This is attributed to their ability to disrupt bacterial cell wall synthesis and function .
- Fungal Activity : Some derivatives have demonstrated antifungal properties against common pathogens such as A. flavus and A. niger, indicating their broad-spectrum antimicrobial potential .
In Vivo Studies
In vivo studies using animal models have further validated the biological activities of this compound:
- Anti-inflammatory Effects : Research has shown that this compound can reduce paw edema in rat models, suggesting its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .
- Toxicity and Safety Profiles : Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation of its safety profile in further studies.
Case Studies
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can purity be optimized?
- Methodology :
- Core Formation : Start with cyclocondensation of aminopyridine derivatives with β-ketoesters or diketones under reflux conditions (acetic acid, 8–12 hours) to form the pyrido[1,2-a]pyrimidin-4-one core .
- Substituent Introduction : Alkylation or acylation at the 3-position using ethyl halides or anhydrides with catalysts like NaH or K₂CO₃ in aprotic solvents (DMF, THF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., ethyl at C3, methyl at C2). Overlapping signals can be resolved via 2D COSY or HSQC .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., keto-enol forms) using SHELXL for refinement. Example: C–O bond lengths (~1.22 Å) confirm the 4-oxo group .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 203.2) .
Q. What are the common biological activities associated with pyrido[1,2-a]pyrimidin-4-one derivatives?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays (IC₅₀ ~5–20 µM) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Derivatives often target topoisomerase II or DNA intercalation .
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict interactions with enzymes like acetylcholinesterase or 5-HT₆ receptors .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic Effects : Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) that cause signal splitting .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level and compare computed NMR shifts with experimental data .
- Twinned Crystallography : Apply SHELXL’s TWIN/BASF commands to refine structures with overlapping diffraction patterns .
Q. What strategies optimize reaction yields for introducing ethyl/methyl groups at specific positions?
- Methodology :
- Directed Metalation : Use Pd-catalyzed C–H functionalization (e.g., Suzuki coupling with arylboronic acids) for regioselective alkylation at C3 .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 8 hours) and improve yields (~15% increase) by enhancing thermal efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. ionic liquids (e.g., [BMIM]BF₄) to stabilize intermediates and reduce side reactions .
Q. How do substituents (e.g., ethyl vs. chloroethyl) impact bioactivity?
- Methodology :
- SAR Studies : Compare IC₅₀ values of 3-ethyl vs. 3-chloroethyl analogs in enzyme inhibition assays (e.g., IC₅₀ of 8 µM vs. 3 µM for HLE inhibition) .
- Isotopic Labeling : Use deuterated ethyl groups (e.g., CD₂CD₃) to track metabolic stability via LC-MS in hepatocyte models .
- QSAR Modeling : Build regression models using Hammett σ values or logP to predict activity trends .
Q. What experimental designs mitigate challenges in crystallizing pyrido[1,2-a]pyrimidin-4-one derivatives?
- Methodology :
- Co-Crystallization : Add small-molecule additives (e.g., 1,2-ethanediol) to stabilize lattice packing .
- High-Throughput Screening : Use Crystal16™ to screen 96 solvent combinations (e.g., MeOH/EtOAc) for optimal crystal growth .
- Cryocooling : Flash-cool crystals to 100 K in liquid N₂ to reduce thermal motion and improve diffraction resolution (<0.8 Å) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
- Force Field Adjustment : Re-parameterize AMBER/CHARMM force fields to better model π-π stacking interactions in docking studies .
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding partners in cell lysates .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for ligand-receptor binding to refine activity predictions .
Q. Why do certain synthetic routes produce unexpected byproducts (e.g., dimerization)?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates prone to dimerization (e.g., enolates) .
- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to suppress radical-mediated side reactions during alkylation .
- Kinetic Analysis : Apply the Eyring equation to compare activation energies of desired vs. competing pathways .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a, b, c (Å) | 3.7716, 10.3959, 12.3280 |
| α, β, γ (°) | 78.017, 83.431, 81.266 |
| R1 (all data) | 0.036 |
| C–O Bond Length (Å) | 1.2283 |
Table 2 : Common Reaction Conditions for Substituent Introduction
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 72–85 |
| Arylation | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | 60–78 |
| Sulfenylation | I₂, S8, DCE, RT | 82–90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
